2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
The compound “2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound containing a triazole ring fused with a pyrimidine ring . The molecule also contains a fluorobenzyl group and a tetrahydrofuran group, both of which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of the compound is C22H21FN6OS, with an average mass of 436.505 Da and a monoisotopic mass of 436.148163 Da . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.34 g/mol, XLogP3-AA of 2.5, and a topological polar surface area of 108 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Tetrahydrobenzothieno and Tetrahydrobenzothienotriazolopyrimidine Derivatives : Research has led to the synthesis of a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, showcasing a methodology for creating potential antimicrobial agents. These compounds have been synthesized through various substitutions and demonstrated preliminary antimicrobial testing, with some showing significant activity against C. albicans and S. aureus (Soliman et al., 2009).
Insecticidal Assessment of Heterocycles : Another study utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, including pyrazolo[5,1-c]triazines, aimed at evaluating their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Bioactivity
Antimicrobial and Anticonvulsant Activity : Compounds derived from triazolo[4,5-d]pyrimidines have been studied for their antimicrobial and anticonvulsant activities. For instance, specific derivatives have shown potent activity against various bacterial strains and demonstrated anticonvulsant properties in models of electroshock-induced seizures (Kelley et al., 1995).
Antitumor and Antimicrobial Activities : The synthesis of N-arylpyrazole-containing enaminones and their subsequent reactions to form substituted pyridines and pyrazoles have yielded compounds with notable antitumor and antimicrobial activities. These findings suggest potential therapeutic applications of such heterocyclic compounds (Riyadh, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor . The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The compound affects the biochemical pathways related to lysine methylation . By inhibiting LSD1, it disrupts the normal function of this enzyme, leading to changes in the methylation status of lysine residues in proteins .
Pharmacokinetics
The compound’s interaction with its target, lsd1, suggests that it can enter cells and interact with intracellular targets .
Result of Action
When cells are treated with the compound, the activity of LSD1 can be significantly inhibited . This leads to a suppression of cell migration ability . These effects suggest that the compound could have potential applications in the treatment of diseases where LSD1 is overexpressed, such as certain types of cancer .
properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c19-14-6-2-1-4-12(14)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-13-5-3-7-27-13/h1-2,4,6,11,13H,3,5,7-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJNAFVQOGQRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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